molecular formula C₂₉H₂₅D₉N₂O₄ B1156189 N2-Des(L-valinyl) N2-Formal Lopinavir-d9

N2-Des(L-valinyl) N2-Formal Lopinavir-d9

Cat. No.: B1156189
M. Wt: 483.65
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Des(L-valinyl) N2-Formal Lopinavir-d9 is a specified, deuterium-labeled analog of a known impurity of Lopinavir . Lopinavir is a potent and selective HIV protease inhibitor used in antiviral therapy research, and this compound serves as a critical reference standard in the analysis and development of such pharmaceuticals . As a deuterated compound with molecular formula C₂₉H₂₅D₉N₂O₄, it is particularly valuable for use as an internal standard in advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), helping researchers achieve precise quantification and metabolic profiling . The compound is supplied with high purity, typically exceeding 98%, ensuring reliable and consistent results in experimental workflows . To maintain its stability and integrity, it is recommended to store this product at -20°C . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please note that while the molecular formula is consistently reported, there is a discrepancy in the recorded molecular weight among suppliers, with values of 327.23 and 483.65 both reported; researchers are advised to verify this parameter for their specific applications .

Properties

Molecular Formula

C₂₉H₂₅D₉N₂O₄

Molecular Weight

483.65

Synonyms

N-((2S,4S,5R)-5-Benzyl-9-(2,6-dimethylphenyl)-4-hydroxy-7-oxo-1-phenylnonan-2-yl)formamide-d9

Origin of Product

United States

Significance of Deuterated Analogs in Modern Chemical Biology Research

Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in contemporary scientific investigation. pharmafocusasia.comnih.gov This isotopic substitution, while seemingly minor, can have profound effects on the physicochemical properties of a molecule without altering its fundamental chemical structure or biological activity. nih.gov The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy can significantly slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

In drug discovery and development, this "deuterium switch" can be strategically employed to enhance a drug's pharmacokinetic profile, potentially leading to improved efficacy and safety. pharmafocusasia.com By selectively deuterating metabolically vulnerable positions, or "soft spots," on a drug molecule, researchers can reduce the rate of its breakdown in the body, leading to lower and less frequent dosing. pharmafocusasia.com Furthermore, deuteration can minimize the formation of unwanted or toxic metabolites. pharmafocusasia.comresearchgate.net Beyond improving drug properties, deuterated compounds are extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry-based assays, to ensure the accuracy and precision of measurements of their non-deuterated counterparts in biological matrices. nih.gov

Overview of Lopinavir and Its Derivatives in Mechanistic Investigations

Lopinavir (B192967) is a potent antiretroviral drug belonging to the protease inhibitor class, used in combination with other antiretrovirals for the treatment of HIV-1 infection. nih.govdrugbank.com It functions by inhibiting the HIV-1 protease, an enzyme crucial for the production of mature and infectious viral particles. drugbank.comresearchgate.net Lopinavir's molecular structure is peptidomimetic, meaning it mimics the natural peptide linkages that the HIV protease cleaves but is itself resistant to cleavage. drugbank.comresearchgate.net This competitive inhibition effectively blocks the viral replication cycle. drugbank.com

Due to its complex structure and metabolism, lopinavir and its various derivatives and impurities are subjects of intense mechanistic investigation. researchgate.netnih.gov Understanding the formation, characterization, and biological activity of these related substances is critical for ensuring the quality and safety of the active pharmaceutical ingredient (API). nih.gov Research into lopinavir analogs, including those with modifications at different positions, helps in elucidating structure-activity relationships and exploring potential new therapeutic applications. researchgate.net

Rationale for Focused Academic Inquiry into N2 Des L Valinyl N2 Formal Lopinavir D9

Strategies for the Preparation of N2-Des(L-valinyl) N2-Formal Lopinavir

The synthesis of N2-Des(L-valinyl) N2-Formal Lopinavir is a multi-faceted process that necessitates the strategic removal of the L-valinyl group from the lopinavir backbone, followed by the introduction of a formal group at the N2 position.

Multi-step Reaction Sequences for Des-valination

The removal of the L-valine residue from the N2 position of lopinavir is a critical and challenging step. Standard peptide synthesis often involves the sequential addition of amino acids; however, the selective cleavage of a specific amino acid from a complex molecule like lopinavir requires carefully controlled conditions to avoid unwanted side reactions. wikipedia.orgbachem.com

One plausible approach involves a retro-synthetic strategy, starting from an intermediate in the lopinavir synthesis prior to the coupling of L-valine. acs.orgresearchgate.net However, if starting from lopinavir itself, a selective hydrolysis or enzymatic cleavage could be explored. Chemical hydrolysis would likely require harsh conditions that could compromise the integrity of the rest of the molecule. A more targeted approach would involve a multi-step sequence:

Protection of Reactive Moieties: To prevent unwanted reactions, other reactive functional groups in the lopinavir molecule, such as the hydroxyl group, would need to be protected.

Selective Cleavage: A potential method for the selective removal of the valine residue is the Edman degradation, a process typically used for sequencing amino acids from the N-terminus of a peptide. This involves reaction with phenyl isothiocyanate, followed by cleavage under acidic conditions. However, this method is not without its challenges in the context of a complex, non-peptidic structure. A more likely laboratory-scale synthesis would involve the deconstruction and re-synthesis from a common intermediate.

A study on lopinavir impurities indicates that related substances can be formed during the manufacturing process, suggesting that pathways for the removal or incomplete addition of the valine group exist under certain reaction conditions. mdpi.comnih.gov

Introduction of the N2-Formal Moiety

Once the N2-amino group is exposed after the des-valination step, the introduction of the formal group can be achieved through various formylating agents. The choice of reagent is crucial to ensure high yield and selectivity.

Common formylating agents include:

Formic acid: This can be used in the presence of a coupling agent. researchgate.net

A mixed anhydride (B1165640) of formic acid: This can be generated in situ from formic acid and acetic anhydride.

N,N-Dimethylformamide (DMF) with a suitable activating agent: For example, using phosphorus oxychloride (Vilsmeier-Haack reaction conditions) or oxalyl chloride.

The reaction would be carried out in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at controlled temperatures to prevent over-reaction or side product formation. google.com

Deuteration Techniques for the Synthesis of this compound

The introduction of deuterium into a molecule can significantly alter its metabolic profile, making deuterated compounds valuable tools in pharmacokinetic studies. zeochem.comresearchgate.netresearchgate.net The synthesis of the d9 variant of N2-Des(L-valinyl) N2-Formal Lopinavir requires specific deuteration strategies.

Targeted Deuterium Labeling Approaches

The "-d9" designation suggests that nine deuterium atoms are incorporated into the molecule. Based on the structure of lopinavir, the most probable sites for deuteration to achieve this are the two isopropyl groups of the original valine and leucine (B10760876) moieties. However, since the valine is removed, the deuteration would likely target the remaining leucine-like side chain and another part of the molecule. A more plausible interpretation for "Lopinavir-d9" is deuteration of the two isopropyl groups of the valine and leucine residues in the parent structure. For the target compound, a deuterated starting material would be the most efficient approach.

The synthesis would likely involve the use of deuterated building blocks. For instance, a deuterated version of a key intermediate in the lopinavir synthesis could be prepared. google.com A common strategy is the use of deuterated reagents, such as deuterated sodium borohydride (B1222165) (NaBD4) for reductions or deuterated alkyl halides for alkylation steps during the synthesis of the core structure. nih.gov

Late-stage deuteration is another possibility, involving the exchange of hydrogen for deuterium on the final molecule or a late-stage intermediate. acs.org This can be achieved using a deuterium source like D2O in the presence of a suitable catalyst, such as a transition metal complex. researchgate.net

Isotopic Purity and Enrichment Considerations

A critical aspect of synthesizing deuterated compounds is ensuring high isotopic purity and enrichment. nih.gov Suboptimal isotopic purity can lead to a mixture of isotopologues, which can complicate analytical results. reddit.com

Table 1: Methods for Assessing Isotopic Purity

Analytical Technique Information Provided
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the number of deuterium atoms incorporated and the relative abundance of different isotopologues. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals at the labeled positions. 2H NMR directly detects the deuterium nuclei. |

To achieve high isotopic enrichment, the deuteration reactions must be driven to completion, and the deuterated reagents used must themselves be of high isotopic purity. reddit.com Purification techniques like chromatography are generally not effective at separating compounds with different isotopic compositions. reddit.com Therefore, the control of isotopic purity must be managed at the synthetic level.

Synthesis of Related N2-Des(L-valinyl) Lopinavir Analogs and Impurities for Comparative Research

The synthesis of related analogs and impurities is crucial for developing analytical methods and for understanding the structure-activity relationships of lopinavir and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

Several impurities of lopinavir have been identified and synthesized, providing a basis for the synthesis of other related compounds. mdpi.comnih.gov For example, the synthesis of lopinavir carboxymethyl analog and lopinavir dimer has been reported. nih.govresearchgate.net These syntheses often involve the condensation of the core amino alcohol intermediate with different side chains. acs.orgresearchgate.net

Table 2: Examples of Synthesized Lopinavir-Related Impurities

Impurity Name Synthetic Precursors Reference
Lopinavir Dimer Dimer of 2,6-dimethylphenol (B121312), chloroacetic acid, and a lopinavir core intermediate. nih.govresearchgate.net
Lopinavir Carboxymethyl Analog 2,6-dimethylphenol, chloroacetic acid, and a lopinavir core intermediate. nih.gov

The synthesis of N2-Des(L-valinyl) N2-Acetyl Lopinavir, another related analog, would follow a similar pathway to the N2-Formal derivative, but would utilize an acetylating agent such as acetic anhydride or acetyl chloride instead of a formylating agent. lgcstandards.com The synthesis of a phosphinic analog of lopinavir has also been reported, demonstrating the versatility of the lopinavir scaffold for derivatization. scirp.org

The knowledge gained from the synthesis of these various analogs and impurities provides a robust framework for the strategic synthesis of this compound and other novel derivatives for research purposes. asianpubs.orgnih.gov

Non-deuterated N2-Des(L-valinyl) N2-Formal Lopinavir Synthesis

The synthesis of the non-deuterated parent compound, N2-Des(L-valinyl) N2-Formal Lopinavir, is not explicitly detailed in publicly available literature. However, based on the synthesis of known lopinavir impurities, a plausible synthetic route can be extrapolated. The key transformations involve the removal of the L-valine moiety from a lopinavir intermediate followed by N-formylation.

A likely precursor for this synthesis is the core amino alcohol of lopinavir, (2S,3S,5S)-2-amino-5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-1,6-diphenylhexane. The synthesis of lopinavir and its related substances has been well-documented, often starting from (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol. scirp.orgnih.gov This intermediate undergoes a series of reactions, including coupling with a protected valine derivative, to form the final lopinavir structure.

To generate the "des-valinyl" structure, the synthetic pathway would diverge. Instead of coupling with the valine derivative, the free amine at the N2 position of the lopinavir core would be directly formylated. A reported synthesis of a formylated lopinavir impurity, (2S)-N-[(1S, 3S, 4S)-1-benzyl-4-(formylamino)-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] butanamide, utilizes formic acid and zinc dust in toluene (B28343) at reflux to achieve N-formylation. This method provides a strong precedent for the formylation step in the synthesis of N2-Des(L-valinyl) N2-Formal Lopinavir.

The general synthetic approach would therefore be:

Synthesis of the Lopinavir Core: Preparation of the key intermediate, (2S,3S,5S)-2-amino-5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-1,6-diphenylhexane, following established lopinavir synthesis protocols. scirp.orgnih.gov

N-Formylation: Treatment of the lopinavir core with a suitable formylating agent, such as formic acid in the presence of a reducing agent like zinc dust, to introduce the formal group at the N2 position.

The deuterated analog, this compound, would require the incorporation of nine deuterium atoms. While a specific deuteration strategy for this molecule is not published, it is likely that a deuterated starting material is used in the synthesis of the 2,6-dimethylphenoxyacetyl side chain. For instance, deuterated 2,6-dimethylphenol could be employed.

Synthesis of Other Des-valinyl and Formal Lopinavir Variants

The modification of the lopinavir structure has been an area of interest for developing new analogs with potentially improved properties. nih.govresearchgate.netnih.govresearchgate.net The synthesis of other des-valinyl and formal lopinavir variants would follow similar synthetic strategies, involving the modification of the lopinavir core structure.

Des-valinyl Variants: The synthesis of des-valinyl lopinavir analogs would involve the replacement of the L-valine moiety with other chemical groups. This can be achieved by reacting the free amine at the N2 position of the lopinavir core with various acylating or alkylating agents. For example, acylation with different carboxylic acids would lead to a range of N-acyl des-valinyl lopinavir derivatives.

Formal Lopinavir Variants: Beyond the specific N2-formylation, other positions on the lopinavir molecule could potentially be formylated, although such derivatives are less commonly reported. The reactivity of different nitrogen atoms within the lopinavir structure would dictate the feasibility and outcome of formylation reactions under various conditions.

The synthesis of these variants allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. The following table provides a summary of some known lopinavir derivatives and the synthetic focus for each.

Compound NameSynthetic FocusKey Reagents/ConditionsReference
Lopinavir DimerDimerization of 2,6-dimethylphenol followed by coupling to the lopinavir core.Ferric chloride, Chloroacetic acid nih.gov
Lopinavir Carboxymethyl AnalogFries rearrangement and subsequent multi-step synthesis and coupling.Acetic anhydride, Chloroacetic acid, Morpholine nih.gov
Lopinavir Diacylated ImpurityAcylation of the pyrimidine (B1678525) ring of lopinavir.2,6-dimethylphenoxy acetic acid scirp.org
Phosphinic Analog of LopinavirReplacement of the hydroxyethylene moiety with a phosphinic group.Multi-step synthesis involving Michael addition and coupling reactions. scirp.org
N-formyl Lopinavir ImpurityN-formylation of a lopinavir intermediate.Formic acid, Zinc dust, Toluene (reflux)

High-Resolution Mass Spectrometry for Structural Elucidation in Research

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural confirmation of synthetic compounds like this compound. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. In a typical MS/MS experiment, the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.

While specific experimental fragmentation data for this compound is not widely published, a predictive fragmentation pattern can be derived from the known fragmentation of lopinavir. bibliotekanauki.plnih.gov The parent molecule would undergo cleavage at its most labile bonds, primarily the amide linkages.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Putative Fragment Structure
483.65 [M+H]⁺335.2[Fragment corresponding to the core structure after loss of the formamide (B127407) group and benzyl (B1604629) group]
483.65 [M+H]⁺149.1[Fragment corresponding to the deuterated side chain]
483.65 [M+H]⁺91.1[Tropylium ion from the benzyl group]

This table presents predicted data for illustrative purposes based on the principles of mass spectrometry.

Accurate Mass Measurement and Isotopic Signature Interpretation

The accurate mass measurement of the molecular ion of this compound allows for the unambiguous confirmation of its elemental composition (C₂₉H₂₅D₉N₂O₄). nih.govclearsynth.com The nine deuterium atoms significantly alter the isotopic signature of the molecule compared to its non-deuterated counterpart. This distinct isotopic pattern is readily observable in the mass spectrum and serves as a key identifier.

Table 2: Theoretical Accurate Mass and Isotopic Information for this compound

ParameterValue
Chemical FormulaC₂₉H₂₅D₉N₂O₄
Molecular Weight483.65 g/mol nih.gov
Theoretical Monoisotopic Mass [M]483.33
Theoretical m/z of [M+H]⁺484.34
Theoretical m/z of [M+Na]⁺506.32

This table contains theoretical data calculated based on the chemical formula.

Chromatographic Separation Techniques for this compound

Chromatographic separation is essential to isolate this compound from complex research matrices prior to its detection by mass spectrometry.

Liquid Chromatography (LC) Method Development and Optimization for Research Samples

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the method of choice for the analysis of lopinavir and its derivatives. nih.goveurekaselect.combenthamdirect.com The development of a robust LC method for this compound would involve the optimization of several parameters to achieve efficient separation and good peak shape. Chromatographic methods for lopinavir often utilize C8 or C18 stationary phases. nih.gov

A typical LC method would employ a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. bibliotekanauki.plnih.govsigmaaldrich.com

Table 3: Representative LC Method Parameters for the Analysis of this compound

ParameterCondition
LC ColumnC18, 100 mm x 2.1 mm, 5 µm nih.govsigmaaldrich.comumn.edu
Mobile Phase AWater with 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile with 0.1% Formic Acid nih.gov
Flow Rate0.350 mL/min nih.govsigmaaldrich.comumn.edu
Gradient40% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature40 °C
Injection Volume5 µL

This table presents representative data based on established methods for related compounds.

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas chromatography is generally not a suitable technique for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. The high temperatures required for GC analysis would likely lead to the degradation of the compound. While derivatization could potentially be employed to increase volatility, LC-MS/MS remains the overwhelmingly preferred and more direct analytical approach for this class of compounds.

Application of this compound as an Internal Standard in Quantitative Research

One of the primary applications of this compound in research is its use as an internal standard (IS) for the quantification of lopinavir, its metabolites, or other related analytes in complex biological matrices. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry. researchgate.net

The key advantages of using a deuterated internal standard like this compound include:

Similar Physicochemical Properties: It co-elutes chromatographically with the non-deuterated analyte, experiencing similar extraction recovery and ionization efficiency.

Correction for Matrix Effects: It effectively compensates for signal enhancement or suppression caused by other components in the sample matrix.

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation and instrument analysis are minimized, leading to more reliable quantitative results. nih.gov

In a typical quantitative workflow, a known amount of this compound is added to the samples and calibration standards at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a paramount analytical technique for achieving high-accuracy quantification of chemical compounds. The fundamental principle of IDMS lies in the use of an isotopically enriched analog of the analyte as an internal standard. In the context of quantifying this compound, a known quantity of this deuterated standard is added to the sample matrix prior to any extraction or workup procedures.

The core of the IDMS approach is the measurement of the mass-to-charge (m/z) ratio of the analyte and its stable isotope-labeled internal standard. Since the analyte and the internal standard are chemically identical, they co-elute during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer's ion source. Any sample loss during preparation and analysis affects both the analyte and the internal standard equally, thus the ratio of their signals remains constant. This ratiometric measurement is what confers the high precision and accuracy to the IDMS method, mitigating the matrix effects and variations in instrument response.

For the analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically employed. The deuterated nature of the compound, with nine deuterium atoms (d9), provides a distinct mass shift from its non-deuterated counterpart, allowing for clear differentiation and quantification. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode further enhances the selectivity and sensitivity of the assay.

Method Validation for Robust Research Quantification

A rigorous method validation is crucial to ensure that the analytical method for quantifying this compound is reliable, reproducible, and fit for its intended research purpose. The validation process adheres to established guidelines and assesses several key performance parameters.

The validation would typically involve spiking known concentrations of this compound into a representative research matrix (e.g., plasma, tissue homogenate) and evaluating the following parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards over a defined concentration range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.

Stability: The chemical stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Table 1: Representative Method Validation Data for this compound Quantification by LC-MS/MS

ParameterSpecificationResult
Linearity
Calibration Range1 - 1000 ng/mLAchieved
Correlation Coefficient (r²)≥ 0.990.998
Accuracy
Low QC (3 ng/mL)Within ± 15% of nominal102.5%
Medium QC (300 ng/mL)Within ± 15% of nominal98.7%
High QC (800 ng/mL)Within ± 15% of nominal101.3%
Precision (Inter-day)
Low QC (3 ng/mL)≤ 15% RSD8.2%
Medium QC (300 ng/mL)≤ 15% RSD6.5%
High QC (800 ng/mL)≤ 15% RSD7.1%
Limits
Limit of Detection (LOD)Signal-to-Noise ≥ 30.3 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 101.0 ng/mL
Stability
Freeze-Thaw (3 cycles)% Change ≤ 15%-5.8%
Bench-Top (4 hours, RT)% Change ≤ 15%-4.2%

Note: The data presented in this table are representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, providing detailed information about the chemical environment of individual atoms. For this compound, NMR serves two critical purposes: confirming the molecular conformation and verifying the position and extent of deuterium incorporation.

Isotopic Distribution Analysis: The incorporation of nine deuterium atoms into the lopinavir structure results in specific changes in the NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The adjacent protons will exhibit a change in their splitting patterns due to the absence of coupling to the replaced protons.

Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation. The integration of these signals can be used to confirm the isotopic purity of the compound. Furthermore, high-resolution mass spectrometry can complement NMR data by providing an accurate measurement of the molecular weight and the isotopic distribution pattern, confirming the presence of the d9 isotopologue as the major species. nih.gov

Table 2: Expected NMR Data for this compound

NucleusTechniqueExpected ObservationPurpose
¹H1D NMRAbsence or reduced intensity of signals corresponding to the positions of deuteration. Altered splitting patterns for adjacent protons.Confirmation of deuterium incorporation sites.
¹³C1D NMRSignals for carbons attached to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to the non-deuterated analog.Confirmation of deuteration sites and structural integrity.
²H1D NMRSignals will be present at the chemical shifts corresponding to the positions of deuterium incorporation.Direct detection and quantification of deuterium at specific sites.
COSY2D NMRConfirms ¹H-¹H spin-spin coupling networks, aiding in the assignment of proton signals.Structural verification.
HSQC2D NMRCorrelates proton signals with their directly attached carbon-13 nuclei.Complete assignment of ¹H and ¹³C chemical shifts.
HRMS-Accurate mass measurement and isotopic pattern consistent with the d9-labeled compound.Confirmation of elemental composition and isotopic enrichment.

Note: The data in this table are based on established NMR principles for deuterated compounds and are for illustrative purposes.

Investigation of N2 Des L Valinyl N2 Formal Lopinavir Biotransformation in Non Clinical Models

In Vitro Enzymatic Formation of N2-Des(L-valinyl) N2-Formal Lopinavir (B192967)

In vitro studies using various subcellular fractions and enzyme systems have been instrumental in elucidating the enzymatic processes responsible for the formation of N2-Des(L-valinyl) N2-Formal Lopinavir.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

The biotransformation of lopinavir is predominantly mediated by cytochrome P450 enzymes, with CYP3A4 being the principal isoenzyme involved in its oxidative metabolism. nih.govdrugbank.comnih.gov The initial step in the formation of N2-Des(L-valinyl) N2-Formal Lopinavir is the N-dealkylation of lopinavir, which results in the removal of the terminal L-valine group. This reaction is a classic example of a CYP450-catalyzed oxidation.

While CYP3A4 is the primary enzyme responsible for the initial oxidative metabolism of lopinavir, the subsequent N-formylation step to yield the final metabolite may involve other xenobiotic-metabolizing enzymes. The precise enzymes catalyzing this formylation step have not been extensively detailed in the available literature, but it is a recognized pathway in drug metabolism.

Microsomal and S9 Fraction Incubation Studies

Incubation studies utilizing human liver microsomes and S9 fractions have been pivotal in identifying the metabolites of lopinavir, including the precursors to N2-Des(L-valinyl) N2-Formal Lopinavir. Human liver microsomes, which are rich in CYP enzymes, have been shown to extensively metabolize lopinavir. nih.govnih.gov These studies have successfully identified various oxidative metabolites. nih.gov

Below is a representative table summarizing the types of in vitro systems used to study lopinavir metabolism:

In Vitro SystemKey Enzymes PresentRelevance to Lopinavir Metabolism
Human Liver MicrosomesCytochrome P450 (CYP) enzymes (e.g., CYP3A4)Primary site of oxidative metabolism, including the initial N-dealkylation step. nih.gov
Human Liver S9 FractionMicrosomal and cytosolic enzymesAllows for the study of both Phase I and Phase II metabolic reactions.
Recombinant CYP IsoformsSpecific CYP enzymes (e.g., CYP3A4, CYP3A5)Helps to identify the specific P450 isoforms responsible for particular metabolic pathways. drugbank.com

Identification of Specific Enzyme Isoforms Involved

Research has unequivocally identified CYP3A4 as the dominant enzyme in the metabolism of lopinavir. drugbank.comresearchgate.net Studies using cDNA-expressed human cytochrome P450s have confirmed that CYP3A4 is the primary catalyst for the initial bioactivation and oxidative metabolism of lopinavir. drugbank.com While other CYP isoforms such as CYP3A5 may play a minor role, the contribution of CYP3A4 is paramount. nih.gov The subsequent N-formylation step, however, may be catalyzed by other enzyme systems, and further research is needed to identify the specific isoforms involved in the formation of N2-Des(L-valinyl) N2-Formal Lopinavir.

Biotransformation Pathways in Cellular Systems (e.g., Hepatic Cell Lines)

The use of cellular systems, such as cryopreserved human hepatocytes, provides a more physiologically relevant model for studying drug metabolism as they contain a full complement of metabolic enzymes and cofactors.

Metabolite Profiling in Cell Culture Media and Lysates

Metabolite profiling studies in human hepatocytes have been conducted to identify the range of metabolites produced from lopinavir. These studies generally confirm the findings from microsomal incubations, identifying a number of oxidative metabolites. The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is essential for the separation and identification of these metabolites from complex biological matrices like cell culture media and lysates. researchgate.netnih.govnih.gov While the presence of various lopinavir metabolites has been established, specific quantification of N2-Des(L-valinyl) N2-Formal Lopinavir in these systems requires targeted analytical methods.

A study by Kumar et al. (1999), a foundational paper on lopinavir metabolism, identified several metabolites in vitro, laying the groundwork for further detailed structural elucidation. This study and subsequent research have highlighted the complexity of lopinavir's metabolic pathways.

Kinetic Analysis of N2-Des(L-valinyl) N2-Formal Lopinavir Formation

The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the specific enzymatic steps leading to the formation of N2-Des(L-valinyl) N2-Formal Lopinavir would require specific in vitro experiments with purified enzymes or cellular systems and quantification of the metabolite over time.

The following table illustrates the type of kinetic data that would be generated from such studies:

ParameterDescriptionExample Value (Hypothetical)
Km Michaelis-Menten constant: Substrate concentration at half-maximal velocity.10 µM
Vmax Maximum rate of reaction.50 pmol/min/mg protein
CLint Intrinsic clearance (Vmax/Km).5 µL/min/mg protein

It is important to note that the co-administration of ritonavir (B1064), a potent inhibitor of CYP3A4, significantly alters the pharmacokinetics of lopinavir by inhibiting its metabolism, thereby increasing its plasma concentrations. nih.gov This interaction is a cornerstone of the clinical use of lopinavir.

Preclinical Animal Model Studies of Lopinavir Metabolism and Metabolite Generation

Studies in various animal models, including rats, dogs, and monkeys, have been instrumental in elucidating the metabolic pathways of lopinavir. A consistent finding across these species is that lopinavir undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) 3A enzyme subfamily located in the liver and intestines. drugbank.com This rapid and extensive metabolism is the primary reason for lopinavir's low oral bioavailability when administered alone. nih.gov

To counteract this, lopinavir is almost exclusively co-administered with ritonavir, a potent inhibitor of CYP3A4. drugbank.comnih.gov Ritonavir's inhibition of these enzymes significantly reduces the first-pass metabolism of lopinavir, thereby "boosting" its plasma concentrations and enhancing its therapeutic efficacy. nih.gov In preclinical studies, such as those in rats, the co-administration of ritonavir has been shown to dramatically increase the systemic exposure to lopinavir. nih.gov

The primary metabolic reactions involve oxidation. drugbank.com While numerous metabolites have been identified in vitro, the major metabolites found in plasma are products of oxidation at the C-4 position of the cyclic urea (B33335) moiety. drugbank.com

Metabolite Identification in Animal Tissue and Biofluids

The identification of lopinavir metabolites in preclinical species has been accomplished through the analysis of plasma, urine, feces, and various tissues following administration of radiolabeled lopinavir. In rats and dogs, the vast majority of the administered dose is eliminated through the hepatobiliary system, resulting in high concentrations of metabolites in the feces. drugbank.com

In studies involving rats, chronic administration of lopinavir/ritonavir led to measurable metabolic changes, including alterations in lipid profiles in the serum and triglycerides in tissues like the heart and liver. nih.govresearchgate.net While these studies focus on the broader metabolic effects, they underscore the distribution of the drug and its metabolites to various tissues.

The principal component found in the plasma of rats, dogs, and humans is unchanged lopinavir, with only small quantities of its oxidative metabolites being present. drugbank.com This is largely due to the co-administration of ritonavir, which suppresses the formation of these metabolites. The major identified metabolites in plasma are the C-4 oxidation products designated as M1, M3, and M4. drugbank.com One of these, known as Lopinavir Metabolite M-1, is an active metabolite that demonstrates potent anti-HIV activity in vitro. medchemexpress.com

Detailed metabolite profiling using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has enabled the structural characterization of various biotransformation products. nih.govresearchgate.net These studies have confirmed that the metabolic attack predominantly occurs on the cyclic urea core and the diphenyl moieties of the lopinavir molecule.

Table 1: Distribution of Lopinavir and its Metabolites in Preclinical Models

SpeciesBiofluid/TissueMajor Components IdentifiedPrimary Excretion Route
Rat Plasma, Feces, Urine, Liver, HeartUnchanged Lopinavir, Oxidative MetabolitesFecal
Dog Plasma, Feces, UrineUnchanged Lopinavir, Oxidative MetabolitesFecal
Monkey PlasmaUnchanged Lopinavir, Oxidative MetabolitesNot specified

Comparative Metabolic Pathways Across Species

Rats: In Wistar rats, lopinavir treatment has been shown to induce lipid abnormalities, indicating a significant impact on metabolic pathways beyond its own biotransformation. nih.gov Pharmacokinetic studies in rats confirm the drug's susceptibility to metabolism, which can be effectively analyzed using established HPLC methods for plasma samples. nih.gov

Dogs: Similar to rats, dogs primarily eliminate lopinavir and its metabolites via the fecal route, indicating extensive biliary excretion. drugbank.com The profile of metabolites is also dominated by oxidative products.

Monkeys (Rhesus): Studies in rhesus monkeys have also been conducted to evaluate the pharmacokinetics of lopinavir, often in the context of co-infections or other therapeutic agents. nih.gov While detailed metabolite profiles are less frequently reported in the literature for monkeys compared to rats and dogs, the available data suggest a similar reliance on CYP3A-mediated metabolism.

The key takeaway from cross-species comparisons is the universal role of CYP3A in lopinavir's clearance. The co-administration with ritonavir is a critical factor that modulates these pathways across all studied species, including humans, by preserving the parent drug concentration. drugbank.comnih.gov Research has also shown that ritonavir not only boosts lopinavir plasma levels but also inhibits its bioactivation into potentially reactive metabolites, further highlighting the importance of this drug combination. nih.govresearchgate.net

Table 2: Comparative Aspects of Lopinavir Metabolism

FeatureRatDogMonkey
Primary Metabolic Enzyme CYP3A subfamilyCYP3A subfamilyCYP3A subfamily
Primary Metabolic Reaction OxidationOxidationOxidation
Effect of Ritonavir Significant inhibition of metabolismSignificant inhibition of metabolismSignificant inhibition of metabolism
Primary Route of Excretion Fecal (>82%)Fecal (>82%)Presumed Fecal
Major Circulating Component Unchanged LopinavirUnchanged LopinavirUnchanged Lopinavir

Mechanistic Research on N2 Des L Valinyl N2 Formal Lopinavir in Biochemical Systems

Interaction Studies with Recombinant Enzymes and Purified Proteins

There is no available information on the binding affinity, kinetic characterization, or influence on enzyme activity of N2-Des(L-valinyl) N2-Formal Lopinavir (B192967).

Binding Affinity and Kinetic Characterization

No data is available.

Influence on Enzyme Activity and Substrate Specificity

No data is available.

Cellular Permeability and Transport Mechanisms (non-clinical)

There are no published studies on the cellular permeability or transport mechanisms of N2-Des(L-valinyl) N2-Formal Lopinavir.

Passive Diffusion Characteristics

No data is available.

Involvement of Membrane Transporters

No data is available.

Investigation of Potential Intracellular Targets or Pathways Modulated by N2-Des(L-valinyl) N2-Formal Lopinavir

There is no research available identifying or investigating potential intracellular targets or pathways modulated by N2-Des(L-valinyl) N2-Formal Lopinavir.

Proteomic and Metabolomic Profiling in Research Cell Lines

No studies detailing the proteomic or metabolomic profiling of cell lines treated with N2-Des(L-valinyl) N2-Formal Lopinavir-d9 have been published. Such research would typically involve techniques like mass spectrometry to identify and quantify changes in the cellular proteome and metabolome, offering insights into the compound's mechanism of action, potential off-target effects, and pathways it may modulate.

Future Research Data Table Framework: Proteomic Analysis

Protein ID Protein Name Fold Change p-value Cellular Pathway

Future Research Data Table Framework: Metabolomic Analysis

Metabolite ID Metabolite Name Fold Change p-value Metabolic Pathway

Effect on Gene Expression in in vitro Models

There is no available data from studies such as microarray or RNA-sequencing that describe the effects of this compound on gene expression in any in vitro model. This type of research is crucial for understanding how the compound may alter cellular function at the transcriptional level.

Research in this area would clarify the genetic pathways influenced by the compound, supporting a deeper understanding of its biological activity.

Future Research Data Table Framework: Gene Expression Changes

Gene Symbol Gene Name Log2 Fold Change p-value Function/Pathway

While research exists on the parent compound, Lopinavir, particularly in the context of its role as an HIV-1 protease inhibitor, this information is not directly applicable to the specific derivative requested and is therefore excluded from this article as per the instructions. nih.govnih.gov The biological and mechanistic activities of impurities or derivatives can differ significantly from the parent drug. nih.gov

Theoretical and Computational Approaches for N2 Des L Valinyl N2 Formal Lopinavir D9 Research

Molecular Modeling of N2-Des(L-valinyl) N2-Formal Lopinavir-d9 Structure and Conformation

Molecular modeling serves as a foundational tool for understanding the three-dimensional structure of this compound and how it might interact with biological systems. biorxiv.orgnih.govbiorxiv.orgnih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule as complex as this Lopinavir (B192967) derivative, with numerous rotatable bonds, a vast number of conformations are possible. guidetopharmacology.org Computational methods are used to explore this conformational landscape and identify low-energy, stable structures.

Prediction of Binding Poses with Hypothetical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgbiorxiv.orgnih.gov In the context of this compound, docking simulations would be performed against the known target of Lopinavir, HIV-1 protease, as well as other potential off-targets. drugbank.comnih.gov These simulations would help to predict whether the modified compound can still fit effectively into the active site of HIV-1 protease. nih.gov

The results of docking studies are often presented as a scoring function, which estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable complex. nih.gov For this Lopinavir derivative, the change in the N2-substituent would be a key factor in determining the binding mode and affinity. The replacement of the L-valinyl group with a formal group could lead to a different set of hydrogen bonds and van der Waals interactions within the active site of the protease.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. mdpi.com These methods can elucidate aspects of the molecule's behavior that are not captured by classical molecular mechanics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, FMO analysis would predict how the electronic properties are altered compared to the parent drug. The introduction of the formyl group, which is more electron-withdrawing than the L-valinyl group, would likely lower the energy of both the HOMO and LUMO. This could have implications for its reactivity and interactions with biological macromolecules.

Prediction of Metabolic Hot Spots and Sites of Reaction

Quantum chemical calculations can also be used to predict which parts of a molecule are most susceptible to metabolism. This is often achieved by calculating the activation energies for reactions at different sites on the molecule. The sites with the lowest activation energies are considered "metabolic hot spots."

For this Lopinavir derivative, these calculations would identify the atoms most likely to be targeted by metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov The presence of the nine deuterium (B1214612) atoms is particularly relevant here. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect. This means that metabolic reactions involving the breaking of a C-D bond will be slower than those involving a C-H bond. juniperpublishers.comresearchgate.netnih.govacs.org Therefore, the deuteration in this compound is expected to reduce the rate of metabolism at the deuterated positions, potentially leading to a longer biological half-life. juniperpublishers.comresearchgate.net

In Silico Prediction of Biotransformation Pathways and Enzyme Interactions

In silico tools can simulate the metabolic fate of a drug candidate, predicting the likely metabolites and the enzymes responsible for their formation. news-medical.net

Lopinavir is known to be extensively metabolized, primarily by the CYP3A4 isozyme. drugbank.comnih.govnih.govresearchgate.net Computational models can predict how this compound would interact with CYP3A4. The modifications to the molecule could alter its affinity for the enzyme and the preferred sites of metabolism.

The N-formylation is a known metabolic pathway for some drugs containing amine groups. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net In silico models can help to determine if the formal group in this derivative is a result of metabolism or a synthetic modification. These models can also predict whether the formal group itself is susceptible to further metabolic reactions.

The deuteration of the molecule is expected to cause "metabolic shunting," where the metabolism is redirected away from the deuterated sites to other parts of the molecule. juniperpublishers.comresearchgate.netnih.gov In silico biotransformation predictions can help to identify these alternative metabolic pathways and the resulting metabolites.

Docking Simulations with Cytochrome P450 Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. intuitivetutorial.com In pharmacology, it is extensively used to model the interaction between a small molecule (ligand), such as this compound, and a protein (receptor), like a Cytochrome P450 (CYP) enzyme.

Lopinavir is known to be primarily metabolized by the CYP3A subfamily of enzymes. fda.govnih.gov Therefore, docking simulations are invaluable for visualizing and quantifying the potential interactions of Lopinavir and its derivatives with these enzymes.

Principle of Docking Simulations:

The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This function calculates the binding energy, with lower (more negative) values indicating a more stable and likely interaction. espublisher.com These simulations can reveal key information, such as:

Binding Affinity: A measure of the strength of the interaction.

Binding Pose: The specific orientation of the ligand within the enzyme's active site.

Key Amino Acid Interactions: Identification of specific amino acid residues in the enzyme that form hydrogen bonds, hydrophobic interactions, or other connections with the ligand. nih.gov

Application to this compound:

While no specific docking studies on this compound are published, studies on Lopinavir provide a strong framework. For instance, docking analyses have been performed to understand Lopinavir's affinity for various CYP450 enzymes. nih.gov

A hypothetical docking study of this compound with CYP3A4 would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the CYP3A4 enzyme from a protein data bank.

Preparation of the Ligand: Generating the 3D structure of this compound.

Docking Simulation: Using software to predict the binding pose and calculate the binding energy.

The structural modifications in this compound compared to Lopinavir—the removal of the L-valinyl group and the addition of a formal group—would likely alter its binding affinity and pose within the CYP3A4 active site. These changes could influence its metabolic stability.

Table 1: Representative Docking Scores of Lopinavir with Various Cytochrome P450 Enzymes

Cytochrome P450 IsoformBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
CYP1A2-6.5Phe226, Gly316
CYP2C9-7.2Arg108, Asn217
CYP2C19-7.0Ile205, Phe206
CYP3A4-8.5Arg105, Arg212, Ser119

This table is illustrative and based on typical binding energy ranges found in the literature for Lopinavir-like molecules. Actual values can vary based on the specific software and parameters used.

Metabolic Site Prediction Algorithms

Identifying which part of a molecule is most likely to be metabolized is crucial for understanding its pharmacokinetics and potential for generating active or toxic metabolites. Metabolic site prediction algorithms are computational tools designed for this purpose. nih.govnih.gov These algorithms can be broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-based methods: These use information from known metabolic transformations of similar molecules to predict the sites of metabolism (SoMs) for a new compound.

Structure-based methods: These utilize the 3D structure of the metabolic enzyme to predict which sites on the ligand are most accessible and reactive within the enzyme's active site. nih.gov

Commonly Used Algorithms and Platforms:

Several software platforms incorporate these algorithms to predict drug metabolism:

MetaSite: Predicts metabolic transformations by considering both enzyme-substrate recognition and the chemical reactivity of the substrate. moldiscovery.commoldiscovery.com

BioTransformer: A tool that predicts small molecule metabolism using both knowledge-based and machine learning approaches. biorxiv.org

SyGMa: Uses a rule-based approach combined with empirical scoring to predict and rank the likely products of metabolism. nih.gov

Application to this compound:

To predict the metabolic fate of this compound, these algorithms would analyze its chemical structure to identify "hot spots" or atoms that are most susceptible to enzymatic attack, primarily by CYP3A4.

The prediction would consider factors such as:

Atom Accessibility: How easily a particular atom can approach the reactive center of the enzyme.

Chemical Reactivity: The intrinsic chemical likelihood of a reaction occurring at a specific site (e.g., hydroxylation of an aliphatic or aromatic carbon).

For this compound, the algorithms would likely flag several potential sites for oxidation, which is a common metabolic pathway for Lopinavir. fda.gov The presence of the formal group introduces a new potential site for metabolism compared to the parent Lopinavir. The deuteration at nine positions is not expected to fundamentally change the primary sites of metabolism, but it can slow down the rate of metabolism at those specific deuterated sites, a phenomenon known as the kinetic isotope effect.

Table 2: Hypothetical Metabolic Site Prediction for N2-Des(L-valinyl) N2-Formal Lopinavir

Predicted Site of MetabolismType of ReactionPredicted Likelihood
Phenyl groupsAromatic HydroxylationHigh
Isopropyl groupAliphatic HydroxylationMedium
Formal groupOxidative deformylationMedium
Tetrahydropyrimidinone ringOxidationLow

This table presents a hypothetical output from a metabolic site prediction tool. The likelihood is a qualitative measure of the probability of metabolism at that site.

Utility of N2 Des L Valinyl N2 Formal Lopinavir D9 As a Research Standard

Role in Quantitative Bioanalytical Method Development for Lopinavir (B192967) and its Metabolites

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. These standards are considered the gold standard for ensuring the accuracy and precision of analytical data.

Calibration Curve Construction and Quality Control Material Preparation

In the development of bioanalytical methods to quantify lopinavir and its metabolites in biological matrices such as plasma, a stable isotope-labeled internal standard like N2-Des(L-valinyl) N2-Formal Lopinavir-d9 is instrumental. It is added at a known, constant concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples.

During analysis, the ratio of the mass spectrometric response of the analyte to the internal standard is plotted against the concentration of the analyte in the calibration standards to construct a calibration curve. This ratiometric approach effectively mitigates variability that can arise from sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. nih.govcrimsonpublishers.com

For instance, in methods developed for the simultaneous quantification of lopinavir and ritonavir (B1064), deuterated internal standards such as Lopinavir-d8 have been successfully employed. researchgate.netresearchgate.net These methods demonstrate excellent linearity over a specified concentration range, a critical requirement for accurate quantification.

The preparation of QC samples at multiple concentration levels (low, medium, and high) also incorporates the internal standard. These QCs are analyzed with each batch of study samples to ensure the ongoing validity of the analytical run and the integrity of the generated data.

Table 1: Representative Bioanalytical Method Parameters for Lopinavir Quantification using a Stable Isotope-Labeled Internal Standard

ParameterTypical Value/Range
Analytical TechniqueLC-MS/MS
Internal StandardDeuterated Lopinavir (e.g., Lopinavir-d8)
Calibration Rangee.g., 50 - 7000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

This table is illustrative and based on typical values reported for lopinavir assays using stable isotope-labeled internal standards. researchgate.net

Inter-laboratory Method Harmonization and Validation

The use of a consistent, well-characterized internal standard is vital for the harmonization of analytical methods across different laboratories. When transferring a bioanalytical method, the internal standard helps to ensure that comparable results can be obtained, regardless of minor differences in instrumentation or environment.

Method validation, performed according to regulatory guidelines, rigorously assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability. The inclusion of a stable isotope-labeled internal standard like this compound can significantly improve the performance of the assay in these validation experiments, leading to a more robust and reliable method. nih.gov For example, a validated method for lopinavir in human plasma using a proprietary internal standard demonstrated a coefficient of variation for quality control samples ranging from 4% to 12%, well within acceptable limits. nih.gov

Application in Drug Metabolism and Pharmacokinetic (DMPK) Research (non-clinical)

Stable isotope-labeled compounds are invaluable tools in non-clinical DMPK studies, providing insights into the metabolic fate of a drug candidate.

Tracing Metabolic Pathways in in vitro and in vivo Animal Studies

While direct studies using this compound for metabolic pathway tracing are not publicly documented, the principles of its application are well-established. Lopinavir is known to be extensively metabolized by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov

In in vitro systems, such as human liver microsomes, a stable isotope-labeled version of a parent drug can be used to differentiate drug-related material from the complex biological matrix. This facilitates the identification of metabolites. Similarly, in in vivo animal studies, administration of a labeled compound allows for the tracking of its absorption, distribution, metabolism, and excretion (ADME) profile. An internal standard is crucial for the accurate quantification of both the parent drug and its metabolites in various biological samples (e.g., plasma, urine, feces). For example, studies have investigated the impact of co-administered drugs on the metabolism of lopinavir in rats, requiring sensitive bioanalytical methods. nih.gov

Use in Mass Spectrometry-Based Metabolomics and Proteomics Research

In the broader fields of metabolomics and proteomics, stable isotope labeling is a key strategy for achieving accurate quantification. In metabolomics, stable isotope-labeled internal standards can be used to correct for matrix effects and improve the reliability of measurements of endogenous metabolites. crimsonpublishers.comnih.gov

While a specific application for this compound in proteomics is not indicated, the underlying principles of using labeled standards are relevant. In quantitative proteomics, stable isotope-labeled peptides are often used as internal standards for the absolute quantification of proteins. The consistent and predictable behavior of these standards during mass spectrometric analysis allows for precise measurement of protein expression levels.

Internal Standardization for Accurate Quantification of Analytes

The fundamental principle behind the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is to ensure the accuracy and precision of quantitative bioanalysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations that can occur during sample preparation and analysis. nih.govresearchgate.net

Deuterated standards, such as those labeled with deuterium (B1214612) (d), are considered the gold standard for internal standards in LC-MS/MS assays. crimsonpublishers.com The nine deuterium atoms in this compound provide a significant mass shift from the unlabeled analyte, allowing for clear differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties. This similarity ensures that the internal standard and the analyte behave almost identically during extraction from biological matrices (e.g., plasma, serum) and in the ion source of the mass spectrometer. researchgate.net

Table 1: Key Characteristics of this compound

Characteristic Value
Chemical Formula C₂₉H₂₅D₉N₂O₄
Molecular Weight 483.65 g/mol
Isotopic Purity High (specific percentage varies by manufacturer)

This table presents the fundamental chemical properties of this compound.

Research on analogous compounds, such as lopinavir-d8, has demonstrated the successful application of deuterated internal standards in the simultaneous quantification of lopinavir and other antiretroviral drugs in human plasma. researchgate.net In such studies, a known concentration of the deuterated standard is added to both the calibration standards and the unknown samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. nih.gov This ratiometric approach effectively corrects for sample-to-sample variability, leading to highly reliable quantitative results.

Future Research Directions and Methodological Advancements in N2 Des L Valinyl N2 Formal Lopinavir D9 Studies

Development of Novel Synthetic Routes for Improved Yield and Purity

The synthesis of complex, stereospecific molecules like lopinavir (B192967) and its derivatives is a significant challenge, often involving multiple steps and leading to the formation of various impurities. nih.govresearchgate.net A key area for future research is the development of more efficient and cleaner synthetic pathways for N2-Des(L-valinyl) N2-Formal Lopinavir-d9.

Key Research Thrusts:

Stereoselective Synthesis: Future synthetic strategies will likely focus on novel catalytic methods to control the multiple chiral centers present in the molecule. This could involve asymmetric catalysis or the use of chiral auxiliaries to minimize the formation of diastereomeric impurities, a known challenge in lopinavir synthesis. google.com

Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles. Future synthetic routes for this compound will likely aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve atom economy. google.com This includes exploring enzymatic reactions or flow chemistry processes that offer better control and safety profiles.

Parameter Current Challenges in Synthesis Future Research Focus
Yield Multi-step synthesis can lead to low overall yields.- Convergent synthetic strategies. - Optimization of reaction conditions using high-throughput screening.
Purity - Formation of diastereomers and other related impurities. nih.govmdpi.com - Difficulty in separating the target compound from closely related side-products.- Advanced chromatographic purification techniques (e.g., Supercritical Fluid Chromatography). - Development of highly stereoselective catalytic systems.
Deuteration Ensuring high isotopic enrichment and stability of the deuterium (B1214612) label.- Novel deuterating agents and reaction conditions. - Late-stage deuterium incorporation.

Advanced Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization

While standard techniques like HPLC and mass spectrometry are fundamental for routine analysis, advanced spectroscopic methods offer deeper insights into the structure, conformation, and dynamics of this compound. benthamdirect.com

Future Methodological Applications:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will be instrumental in confirming the elemental composition and ensuring the absence of isobaric impurities with high confidence.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals, confirming the exact position of the formal group and the integrity of the molecular backbone. umsl.edu Future studies could employ solid-state NMR (ssNMR) to understand the conformation and packing of the compound in its crystalline form, which can be compared to the parent drug, lopinavir. yudanugraha.id

Vibrational Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. scirp.orgscirp.org These techniques can be used to study intermolecular interactions, such as hydrogen bonding, and to detect polymorphic forms, which is critical for ensuring consistency in its use as an internal standard. yudanugraha.id

Integration with Systems Biology Approaches for Comprehensive Understanding

The utility of an internal standard is defined by its context within a biological system. Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for contextualizing the data generated using this compound. researchgate.net

Prospective Integration Strategies:

Metabolomics and Pharmacokinetics: When quantifying a lopinavir metabolite or impurity in a biological matrix, the data can be integrated into broader systems-level models of drug metabolism. This can help elucidate the metabolic pathways of lopinavir and how they are influenced by genetic factors or co-administered drugs like ritonavir (B1064). nih.govfrontiersin.org

Host-Virus Interaction Models: Lopinavir targets the HIV protease. drugbank.com Systems biology models of HIV infection dynamics can incorporate pharmacokinetic data for lopinavir and its metabolites to better predict viral response and the emergence of resistance. plos.org While the deuterated standard itself is not therapeutically active, it provides the high-quality quantitative data needed to build and validate these complex models.

Toxicity Pathway Analysis: By enabling the precise measurement of specific metabolites, this internal standard can help in studies aimed at understanding the mechanisms of drug-induced toxicity. This data can be mapped onto known toxicity pathways to predict potential adverse effects of the parent compound or its metabolites.

Exploration of this compound in Emerging Research Areas

The application of a stable isotope-labeled standard is not necessarily confined to clinical pharmacokinetics. Its properties make it a valuable tool for emerging research areas.

Environmental Fate and Ecotoxicology: Antiretroviral drugs, including lopinavir, have been detected in the environment, raising concerns about their long-term ecological impact. researchgate.net this compound could be used as a tracer in environmental studies to track the fate, transport, and degradation of its non-labeled analogue in wastewater treatment systems, rivers, and soils. Its distinct mass allows for highly sensitive detection against a complex environmental background.

Material Science: The study of drug crystallization and solid-state properties is a significant area of material science. yudanugraha.id While less common, deuterated compounds can be used in techniques like neutron scattering to probe the structure and dynamics of drug formulations, such as amorphous solid dispersions, which are often used to improve the solubility of drugs like lopinavir.

Refinement of Computational Models for Predictive Research and Hypothesis Generation

Computational modeling is an indispensable tool in modern drug discovery and development. mdpi.com While this compound is an analytical standard, computational methods can be used to refine its application and to generate new hypotheses related to the parent compound.

Future Computational Directions:

Predicting Spectroscopic Properties: Quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to predict NMR and vibrational spectra. scirp.org Comparing these predicted spectra with experimental data can provide the ultimate confirmation of the compound's structure and the position of the deuterium labels.

Modeling Chromatographic Behavior: Molecular modeling can be used to simulate the interactions between the analyte/internal standard and the stationary phase in liquid chromatography. This can help in the rational development and optimization of analytical methods, predicting retention times and improving separation from interfering substances. scispace.com

Interaction with Metabolic Enzymes: Molecular docking and molecular dynamics simulations can model how the non-labeled analogue of the standard interacts with metabolic enzymes like cytochrome P450s. biorxiv.orgnih.gov This can help predict potential drug-drug interactions and explain observed metabolic profiles, for which the deuterated standard provides the quantitative data.

Computational Tool Application to this compound Studies
Quantum Mechanics (DFT) - Confirm structural assignments from NMR and IR spectroscopy. scirp.org - Predict isotopic effects on molecular properties.
Molecular Docking - Predict interactions of the non-labeled analogue with proteins (e.g., metabolic enzymes, transporters). biorxiv.orgnih.gov
Molecular Dynamics - Simulate conformational flexibility and stability. - Model interactions within a biological membrane or at an enzyme's active site.
Pharmacokinetic Modeling - Integrate quantitative data (obtained using the standard) to build and refine models of drug absorption, distribution, metabolism, and excretion (ADME). nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing N2-Des(L-valinyl) N2-Formal Lopinavir-d9 in preclinical studies?

  • Methodological Answer: Synthesis should follow deuterium incorporation protocols to ensure isotopic purity, validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For characterization, use HPLC with internal standards (e.g., norleucine) to confirm molar ratios of structural analogs, as outlined in amino acid analysis guidelines . Report reaction conditions, purification steps, and analytical validation metrics per NIH preclinical reporting standards .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer: Conduct forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by LC-MS analysis to identify degradation products. Use kinetic modeling to predict shelf-life and validate stability-indicating methods via peak purity tests. Document storage conditions (temperature, humidity) and batch-specific variability to ensure reproducibility .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in antiviral activity assays?

  • Methodological Answer: Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Include replicates (n ≥ 3) and controls for assay normalization. Address outliers using Grubbs’ test and report confidence intervals. Adhere to predefined statistical thresholds (e.g., p < 0.05) as per preclinical checklists .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer: Perform interspecies comparison studies using liver microsomes or hepatocytes from multiple organisms (e.g., human, rat). Validate findings with isotopic tracing (d9 labeling) to track metabolite formation. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in clearance rates .

Q. What experimental strategies optimize the deuterium retention efficiency of this compound during long-term pharmacokinetic studies?

  • Methodological Answer: Use deuterium oxide (D2O) in formulation buffers to minimize proton exchange. Monitor isotopic integrity via time-course HRMS and correlate with bioavailability metrics. Conduct temperature-controlled in vivo studies to assess isotope effects on half-life .

Q. How do structural modifications (N2-des-valinyl and formal groups) impact target binding kinetics compared to native lopinavir?

  • Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry. Compare thermodynamic profiles (ΔH, ΔS) with molecular docking simulations. Use wild-type and mutant protease variants to map resistance-associated mutations .

Q. What methodologies address batch-to-batch variability in synthesizing deuterated analogs like this compound?

  • Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Use multivariate analysis (e.g., PCA) to identify critical process parameters and validate consistency via NMR spectral fingerprinting .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting results in enzymatic inhibition assays across different HIV-1 subtypes?

  • Methodological Answer: Perform subtype-specific protease expression and purification to control for enzymatic variability. Use normalized activity ratios (e.g., fold-change vs. wild-type) and apply mixed-effects models to account for inter-subtype genetic diversity. Cross-validate with clinical isolate testing .

Q. What steps are critical for validating the specificity of this compound in complex biological matrices?

  • Methodological Answer: Use stable isotope dilution assays (SIDA) with deuterated internal standards to mitigate matrix effects. Confirm specificity via MRM transitions in LC-MS/MS and compare extraction recovery rates across matrices (e.g., plasma, tissue homogenates) .

Tables for Key Data Interpretation

Parameter Recommended Method Validation Criteria Reference
Isotopic PurityHRMS (Resolution > 30,000)Deuterium enrichment ≥ 98%
Binding Affinity (KD)SPR or ITCR² > 0.95 in triplicate runs
Metabolic Stability (t1/2)Liver Microsome AssayCoefficient of variation (CV) < 15%
Batch ConsistencyPCA of NMR SpectraClustering within 95% confidence interval

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.